molecular formula C11H15ClFNS B180770 4-((4-Fluorophenyl)thio)piperidine hydrochloride CAS No. 101798-76-9

4-((4-Fluorophenyl)thio)piperidine hydrochloride

Cat. No. B180770
M. Wt: 247.76 g/mol
InChI Key: FJAXUSZPOIHXJR-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)thio)piperidine hydrochloride is a chemical compound with the molecular formula C11H15ClFNS and a molecular weight of 247.76 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 4-((4-Fluorophenyl)thio)piperidine hydrochloride is 1S/C11H14FN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-((4-Fluorophenyl)thio)piperidine hydrochloride is a solid substance . It has a molecular weight of 247.76 .

Scientific Research Applications

1. Synthesis of Paroxetine

  • Application Summary: The compound is used as an intermediate in the synthesis of paroxetine, a widely used antidepressant. Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
  • Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
  • Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .

2. Synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines

  • Application Summary: The compound is used as a reactant in the synthesis of 4-(Substituted-benzyl)piperidines and (±)-3-(Substituted-benzyl)pyrrolidines .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The compound is an important and valuable pharmaceutical intermediate .

3. Pharmaceutical Intermediate

  • Application Summary: This compound is used as a pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical products .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The compound is an important and valuable pharmaceutical intermediate .

4. Synthesis of Paroxetine

  • Application Summary: This compound is used in the synthesis of paroxetine, a widely used antidepressant . Paroxetine is the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
  • Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
  • Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .

5. Chemical Intermediate

  • Application Summary: This compound is often used as a chemical intermediate in various chemical reactions .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The compound is an important and valuable chemical intermediate .

6. Process for the Synthesis of 4-(4’-Fluorophenyl)-Piperidines

  • Application Summary: This compound is used in a process for the synthesis of 4-(4’-fluorophenyl)-piperidines . An especially important compound among those disclosed is paroxetine, the (-) trans isomer of 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxy-phenoxymethyl)-piperidine .
  • Methods of Application: The synthesis involves reacting a compound of structure (1) with a fluorinating agent . The process produces compounds of structure (1) as a mixture of enantiomers .
  • Results: The process results in the production of paroxetine, which is used in therapy to treat depression, obsessive compulsive disorder (OCD), and panic .

Safety And Hazards

The safety data sheet for a related compound, Piperidine, indicates that it is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-(4-fluorophenyl)sulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAXUSZPOIHXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544875
Record name 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Fluorophenyl)thio)piperidine hydrochloride

CAS RN

101798-76-9
Record name 4-[(4-Fluorophenyl)sulfanyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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